3-((1-((3,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-((3,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound characterized by its unique molecular structure. This compound features a pyrazine ring substituted with a cyano group and a piperidine ring linked to a difluorophenylsulfonyl group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a broad spectrum of biological activities .
Action Environment
It’s known that the synthesis of piperidine-containing compounds, which this compound is a part of, has been widespread , suggesting that they may be stable under a variety of conditions.
They are involved in a variety of biological activities and are an important synthetic fragment for drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-((3,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyrazine cores. The difluorophenylsulfonyl group is introduced through a sulfonylation reaction, often using reagents like chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality. Purification techniques such as recrystallization or chromatography are used to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as sodium azide or iodide ions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further chemical research and development.
Biology: In biological research, 3-((1-((3,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is used to study enzyme inhibition and receptor binding. Its unique structure makes it a valuable tool for probing biological pathways and understanding molecular interactions.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents. Research is ongoing to explore its efficacy in treating diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its properties are leveraged to create high-performance polymers, coatings, and other industrial products.
Comparison with Similar Compounds
3-((1-((3,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
3-((1-((3,5-Difluorophenyl)sulfonyl)azepan-3-yl)oxy)pyrazine-2-carbonitrile
3-((1-((3,5-Difluorophenyl)sulfonyl)hexahydro-1H-azepin-3-yl)oxy)pyrazine-2-carbonitrile
Uniqueness: 3-((1-((3,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile stands out due to its specific piperidine ring, which provides unique chemical and physical properties compared to its analogs. This structural difference can lead to variations in reactivity, binding affinity, and biological activity.
Properties
IUPAC Name |
3-[1-(3,5-difluorophenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O3S/c17-11-6-12(18)8-14(7-11)26(23,24)22-5-1-2-13(10-22)25-16-15(9-19)20-3-4-21-16/h3-4,6-8,13H,1-2,5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSKCDQXUJNXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=CC(=C2)F)F)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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